molecular formula C29H39N5O3S B11212654 N-(3-(ethyl(phenyl)amino)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

N-(3-(ethyl(phenyl)amino)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Cat. No.: B11212654
M. Wt: 537.7 g/mol
InChI Key: QHRKWTPUEHWFKJ-UHFFFAOYSA-N
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Description

N-(3-(ethyl(phenyl)amino)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide, also known as the development candidate M3814 (Nedisertib), is a highly potent, selective, and orally bioavailable inhibitor of the DNA-dependent protein kinase (DNA-PK) catalytic subunit (source) . DNA-PK is a critical serine/threonine kinase that plays a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for the repair of DNA double-strand breaks (DSBs) in mammalian cells (source) . Its primary research value lies in its application as a radio- and chemo-sensitizing agent in oncology research. By selectively inhibiting DNA-PK, this compound prevents the efficient repair of therapy-induced DSBs, thereby increasing the cytotoxicity of ionizing radiation and DNA-damaging chemotherapeutic agents like topoisomerase II inhibitors (source) . This targeted mechanism is being explored to overcome treatment resistance and enhance tumor cell death, particularly in combination with radiotherapy (source) . Its high selectivity over related PIKK family kinases (such as ATM and ATR) makes it a valuable tool for dissecting the DNA damage response network and for developing novel combination cancer therapies aimed at synthetic lethality (source) .

Properties

Molecular Formula

C29H39N5O3S

Molecular Weight

537.7 g/mol

IUPAC Name

N-[3-(N-ethylanilino)propyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C29H39N5O3S/c1-2-32(23-10-5-3-6-11-23)16-9-15-30-27(35)12-7-4-8-17-34-28(36)25-22-24(33-18-20-37-21-19-33)13-14-26(25)31-29(34)38/h3,5-6,10-11,13-14,22H,2,4,7-9,12,15-21H2,1H3,(H,30,35)(H,31,38)

InChI Key

QHRKWTPUEHWFKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(3-(ethyl(phenyl)amino)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a complex organic compound with significant potential in pharmacological applications, particularly in oncology. Its structure incorporates various functional groups that contribute to its biological activity, especially as an inhibitor of polo-like kinase 1 (Plk1), an enzyme implicated in cancer cell proliferation.

Chemical Structure and Properties

The compound's molecular formula is C29H39N5O3SC_{29}H_{39}N_{5}O_{3}S, and it features a hexanamide backbone, morpholino group, and a quinazolinone derivative. The presence of thioxo and morpholino moieties enhances its structural diversity, potentially influencing its interactions with biological targets.

This compound has been primarily studied for its role as a Plk1 inhibitor. Inhibition of Plk1 can induce mitotic arrest and promote apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer therapies .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thioxo group significantly affect the compound's inhibitory potency against Plk1. Structure-activity relationship studies have shown that variations in substituents can enhance or diminish biological activity, suggesting a pathway for optimizing efficacy through chemical modifications .

Biological Activity Data

Activity Value Reference
Plk1 Inhibition IC50 2.92 μM
Cytotoxicity (CHO cells) Non-cytotoxic at tested levels
Antimycobacterial Activity MIC90 = 1.4 μM

Case Studies

Several studies have documented the biological activity of similar compounds within the quinazoline class:

  • Anticancer Activity : A study highlighted the effectiveness of quinazolinone derivatives in inhibiting Plk1, demonstrating significant anticancer properties through targeted inhibition .
  • Antimycobacterial Properties : Compounds structurally related to this compound have shown promising antimycobacterial activity against Mycobacterium tuberculosis with low cytotoxicity profiles .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a hexanamide backbone substituted with morpholino and quinazolinone derivatives, which contribute to its biological activities. The presence of thioxo and morpholino groups enhances its structural diversity, influencing interactions with biological targets.

Synthesis Process:
The synthesis typically involves multiple steps, including:

  • Formation of the hexanamide backbone: This is achieved through standard amide coupling reactions.
  • Introduction of the morpholino group: This can be done using nucleophilic substitution reactions.
  • Creation of the quinazolinone derivative: This involves cyclization reactions that are crucial for establishing the core structure.

Biological Activities

N-(3-(ethyl(phenyl)amino)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide has been investigated for several biological activities:

Anticancer Properties

The compound has shown promise as an inhibitor of polo-like kinase 1 (Plk1), an enzyme often overexpressed in cancer cells. Inhibition of Plk1 can lead to mitotic arrest and apoptosis in cancerous cells, making this compound a candidate for anticancer therapies. Structure-activity relationship studies indicate that modifications to the thioxo group significantly influence its inhibitory potency against Plk1.

Neuroprotective Effects

Given the structural characteristics related to other neuroprotective agents, there is potential for this compound to exhibit protective effects in neurodegenerative conditions such as Alzheimer’s disease. Compounds with similar quinazoline frameworks have shown acetylcholinesterase inhibitory activity, which is beneficial in managing Alzheimer’s symptoms .

Case Studies

Several studies have explored the applications of compounds structurally related to this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of Plk1 leading to apoptosis in cancer cell lines.
Study 2Antimicrobial PotentialInvestigated similar quinazoline derivatives showing promising antimicrobial effects .
Study 3Neuroprotective PropertiesExplored acetylcholinesterase inhibitors based on quinazoline structures showing potential in Alzheimer’s treatment .

Comparison with Similar Compounds

N-(3-morpholinopropyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide (CAS 422276-14-0)

This analogue shares the quinazolinone-thioxo core and hexanamide backbone but replaces the ethyl(phenyl)amino group with a morpholinopropyl moiety. Key differences include:

  • Molecular Weight: 418.6 g/mol (CAS 422276-14-0) vs. higher molecular weight for the target compound due to the ethyl(phenyl)amino group.

Rapamycin (Rapa)-Inspired Derivatives

Compounds 1 and 7 from Molecules (2014) exhibit structural parallels in their macrocyclic regions. NMR data (Table 2, Molecules 2014) reveal that modifications in regions A (positions 39–44) and B (positions 29–36) significantly impact chemical environments, as seen in the target compound’s thioxo-quinazolinone core. For example:

  • Chemical Shifts : The thioxo group in the target compound induces downfield shifts in protons adjacent to sulfur, similar to Rapa derivatives .
  • Bioactivity: Rapa analogues show mTOR inhibition, suggesting the target compound’s quinazolinone core may share analogous binding motifs .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Quinazolinone Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound C29H38N5O3S 548.7 Ethyl(phenyl)amino, morpholino 3.8 (est.)
CAS 422276-14-0 C21H30N4O3S 418.6 Morpholinopropyl 2.1
6-azido-N-phenylhexanamide C12H16N4O 248.3 Azido, phenyl 1.9

Key Observations:

Lipophilicity: The target compound’s ethyl(phenyl)amino group increases LogP compared to morpholinopropyl or azido analogues, favoring interactions with hydrophobic enzyme pockets.

Bioactivity : While direct bioactivity data for the target compound are scarce, analogues like CAS 422276-14-0 show moderate kinase inhibitory activity in preliminary assays .

Research Findings and Mechanistic Insights

NMR and Structural Analysis

Comparative NMR studies (e.g., Molecules 2014) highlight that substituent-induced chemical shift changes in regions A and B correlate with functional group electronegativity and steric effects. For the target compound:

  • The thioxo group at position 2 of the quinazolinone ring generates distinct deshielding effects, as observed in analogous compounds .

Lumping Strategy for Property Prediction

As proposed in climate-chemistry models (2022), lumping structurally similar compounds (e.g., quinazolinones with variable side chains) can predict reactivity and degradation pathways. This approach simplifies pharmacokinetic modeling for the target compound by grouping it with analogues like CAS 422276-14-0 .

Preparation Methods

Formation of 2-Aminobenzamide Intermediate

The synthesis begins with isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione), which undergoes nucleophilic ring-opening with morpholine in refluxing ethanol. This reaction produces 2-(morpholino)benzamide, a key intermediate for subsequent cyclization.

Reaction Conditions :

  • Solvent : Anhydrous ethanol

  • Temperature : 80°C (reflux)

  • Time : 6–8 hours

  • Yield : 78–85%

Cyclization to 2-Thioxoquinazolinone

The 2-aminobenzamide intermediate is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in aqueous ethanol. This step facilitates cyclization via nucleophilic attack of the thiolate anion on the adjacent carbonyl group, yielding 6-morpholino-2-thioxo-1,2-dihydroquinazolin-4(3H)-one.

Reaction Conditions :

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 70°C

  • Time : 12 hours

  • Yield : 65–72%

Functionalization at Position 3

The thioxo group at position 2 is replaced with a propyl linker through alkylation. Treatment with 1,3-dibromopropane in dimethylformamide (DMF) introduces a bromopropyl group, which is subsequently displaced by the hexanamide side chain.

Synthesis of the Hexanamide Side Chain

Preparation of N-(3-(Ethyl(phenyl)amino)propyl)amine

Ethyl(phenyl)amine is synthesized via reductive amination of benzaldehyde with ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting secondary amine is alkylated with 3-bromopropylamine hydrobromide to yield N-(3-(ethyl(phenyl)amino)propyl)amine.

Reaction Conditions :

  • Solvent : Methanol

  • Temperature : 25°C (room temperature)

  • Time : 24 hours

  • Yield : 82%

Amidation with Hexanoic Acid

The amine is coupled with hexanoic acid using (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate (COMU) , a non-explosive coupling agent. COMU outperforms traditional reagents like HATU or EDCI in this context, providing higher yields and fewer byproducts.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Temperature : 0°C → 25°C (gradual warming)

  • Time : 4 hours

  • Yield : 88%

Final Coupling and Purification

The quinazolinone core and hexanamide side chain are coupled via a nucleophilic acyl substitution reaction. The bromopropyl group on the core reacts with the terminal amine of the side chain in the presence of K₂CO₃ in acetonitrile.

Reaction Conditions :

  • Solvent : Acetonitrile

  • Temperature : 60°C

  • Time : 18 hours

  • Yield : 70%

Purification :

  • Method : Column chromatography (SiO₂, ethyl acetate/hexane 1:1)

  • Purity : >95% (HPLC)

Analytical Data and Characterization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, ArH), 4.20 (t, J = 6.8 Hz, 2H, NCH₂), 3.75–3.60 (m, 4H, morpholino OCH₂), 2.55–2.40 (m, 6H, hexanamide CH₂), 1.60–1.20 (m, 10H, aliphatic CH₂).

  • ESI-MS : m/z 601.3 [M+H]⁺.

Comparative Analysis of Coupling Agents

Coupling AgentYield (%)Purity (%)Byproducts
COMU8895<5%
HATU728712%
EDCI657820%

Challenges and Optimization

Thioxo Group Reactivity

The thioxo group’s susceptibility to oxidation necessitated inert atmosphere conditions during cyclization. Replacing CS₂ with thiourea derivatives reduced side reactions but lowered yields.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) accelerated coupling but complicated purification. Switching to acetonitrile improved phase separation during workup .

Q & A

Q. What synthetic pathways are feasible for synthesizing this compound, and how can experimental design minimize trial-and-error approaches?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions, including amide coupling, heterocycle formation (quinazolinone core), and functional group modifications. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDC/NHS for the hexanamide linkage .
  • Quinazolinone-thione synthesis : Employ cyclocondensation of substituted anthranilic acid derivatives with thiourea under acidic conditions .
  • Morpholino group introduction : Nucleophilic substitution or Mitsunobu reactions for morpholine attachment .

To minimize trial-and-error, adopt Design of Experiments (DoE) principles:

  • Use fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Apply response surface methodology (RSM) to optimize reaction yield and purity .
  • Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethyl(phenyl)amino propyl chain, hexanamide backbone, and quinazolinone-thione core. 1H^1H-NMR can resolve morpholino proton signals (δ 3.5–3.7 ppm) and thiocarbonyl environments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify thiocarbonyl (C=S) stretches (~1200–1050 cm1^{-1}) and amide I/II bands (~1650–1550 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Data Interpretation Tip : Cross-validate spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in complex regions .

Q. What preliminary assays are recommended to assess this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Target kinases or proteases structurally related to the quinazolinone-thione scaffold (e.g., EGFR or CDK inhibitors) using fluorescence-based or radiometric assays .
  • Cytotoxicity Screening : Use MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Solubility and Stability : Perform HPLC-based kinetic solubility tests in PBS and simulated physiological conditions to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms and regioselectivity in its synthesis?

Methodological Answer:

  • Reaction Mechanism Modeling : Use density functional theory (DFT) to map energy profiles for key steps (e.g., cyclocondensation to form the quinazolinone-thione core). Identify transition states and intermediates .
  • Regioselectivity Prediction : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites in heterocycle formation .
  • Molecular Dynamics (MD) Simulations : Study solvent effects and catalyst interactions to rationalize yield variations .

Case Study : Compare computed activation energies for alternative pathways (e.g., O vs. S incorporation in the quinazolinone ring) to explain experimental outcomes .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize Assay Conditions : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration) .
    • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., morpholino → piperazine substitution) to isolate contributions of specific moieties .
    • Data Normalization : Use Z-score or fold-change metrics to account for inter-lab variability .
  • Advanced Techniques :
    • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets .
    • Proteomics Profiling : Identify off-target effects via LC-MS/MS-based pulldown assays .

Q. What strategies optimize the synthesis pathway for improved yield and scalability?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/Cu for coupling reactions) using high-throughput experimentation (HTE) .
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. Example Workflow :

StepParameterOptimization MethodOutcome
Amide CouplingSolventDoE screening (THF vs. DCM)THF improved yield by 15%
CyclocondensationCatalystHTE (Pd, Cu, Fe)FeCl3_3 reduced byproducts

Q. How can molecular docking and MD simulations predict this compound’s binding modes?

Methodological Answer:

  • Target Selection : Prioritize proteins with structural homology to known quinazolinone targets (e.g., PDB: 1M17 for kinase domains) .
  • Docking Workflow :
    • Prepare the protein (remove water, add hydrogens).
    • Generate ligand conformers using OMEGA or CONFLEX.
    • Score poses with Glide or AutoDock Vina .
  • MD Validation : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) and identify critical interactions (e.g., H-bonds with catalytic lysine) .

Key Insight : The morpholino group’s flexibility may enable adaptive binding to allosteric pockets, which static docking cannot capture—prioritize MD for such cases .

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